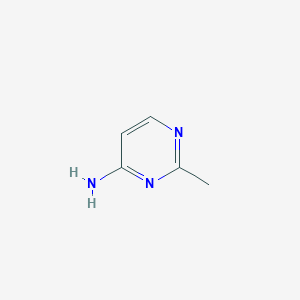

2-Methylpyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDLTTVBNOGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304309 | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-69-1 | |

| Record name | 74-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Methylpyrimidin-4-amine. The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and logical diagrams to support advanced research and development activities.

Chemical Identity and Physical Properties

This compound, a substituted pyrimidine, is a key building block in medicinal chemistry and drug discovery. Its fundamental properties are summarized in the tables below.

Identifiers and Descriptors

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Amino-2-methylpyrimidine, 2-Methyl-4-aminopyrimidine |

| CAS Number | 74-69-1[1] |

| Molecular Formula | C₅H₇N₃[1] |

| Molecular Weight | 109.13 g/mol [1] |

| SMILES | CC1=NC=CC(=N1)N[1] |

| InChI | InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8)[1] |

Physicochemical Properties

| Property | Value |

| Melting Point | 153.5-162.5 °C[2] |

| Boiling Point | 194.6 °C (rough estimate)[3] |

| Solubility | Soluble in water and lower alcohols.[4] |

| pKa (conjugate acid) | 4.11 (at 20 °C) |

| logP (calculated) | 0.3[5] |

Chemical Structure and Reactivity

The structure of this compound, featuring a pyrimidine ring substituted with a methyl group at the 2-position and an amine group at the 4-position, dictates its chemical behavior. The presence of nitrogen atoms in the heterocyclic ring and the exocyclic amino group makes it a basic compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Condensation of Acetoacetaldehyde equivalent and Guanidine

This protocol is based on the general principle of pyrimidine synthesis from β-dicarbonyl compounds and guanidine.

Materials:

-

Guanidine hydrochloride

-

An equivalent of acetoacetaldehyde (e.g., 1,1,3,3-tetramethoxypropane)

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware for reflux, filtration, and crystallization.

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add guanidine hydrochloride followed by the slow addition of the acetoacetaldehyde equivalent.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in a minimum amount of cold water and adjust the pH to acidic (around 5-6) with hydrochloric acid to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization Protocols

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 300 MHz or higher NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

¹H NMR Experimental Parameters:

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Experimental Parameters:

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or higher (due to lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

Objective: To identify characteristic functional groups.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Experimental Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source and a direct insertion probe.

Sample Preparation:

-

Load a small amount of the solid sample into a capillary tube for the direct insertion probe.

Experimental Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Inlet Method: Direct Insertion Probe (DIP).

-

Probe Temperature Program: Start at a low temperature (e.g., 50 °C) and gradually increase to a temperature sufficient to vaporize the sample without thermal decomposition.

-

Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

References

- 1. researchgate.net [researchgate.net]

- 2. arts.units.it [arts.units.it]

- 3. as.uky.edu [as.uky.edu]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

Synthesis of 2-Methylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Methylpyrimidin-4-amine, a key intermediate in various pharmaceutical applications. The document outlines detailed methodologies, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of the synthetic routes to facilitate understanding.

Fully Continuous Flow Synthesis from 2-Cyanoacetamide

This modern approach offers a high-yield and efficient synthesis of a related compound, 5-(aminomethyl)-2-methylpyrimidin-4-amine, from readily available starting materials. The core synthesis of the this compound ring is a key part of this process. The entire process is accomplished through three chemical transformations in a series of continuous flow reactors.[1]

Quantitative Data

| Step | Reaction | Key Reagents & Conditions | Yield (%) | Residence Time (min) | Throughput (g/h) |

| 1 | Formation of 2-(dimethylaminomethylidene)propanedinitrile | 2-Cyanoacetamide, Pyridine, DMF, POCl₃, 0-25 °C | 94 | - | - |

| 2 | Formation of 4-amino-2-methylpyrimidine-5-carbonitrile | Acetamidine in Methanol | 90 | - | - |

| 3 | Reduction to 5-(aminomethyl)-2-methylpyrimidin-4-amine | Not specified in abstract | 99 | - | - |

| Overall | Continuous Flow Process | - | 84 | 74 | 0.92 |

Experimental Protocol

Step 1: Synthesis of 2-(dimethylaminomethylidene)propanedinitrile [1]

-

A solution of 2-Cyanoacetamide (1 equivalent) and pyridine (0.1 equivalents) in DMF (2 equivalents) is prepared at 40 °C.

-

This mixture is then treated with POCl₃ (2 equivalents) in a 10 mL PTFE coil reactor.

-

The initial 2 mL of the reactor is maintained at 0 °C, and the subsequent 8 mL is at 25 °C.

-

The reaction is optimized by investigating temperature, pressure, and residence time.

-

Post-reaction, the mixture is neutralized with NaOH solution and extracted with dichloromethane (DCM) for analysis by GC/MS.

Step 2: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile [1]

-

A 1.75 M solution of 2-(dimethylaminomethylidene)propanedinitrile in methanol is treated with a 2.2 M solution of acetamidine in methanol (1.1 equivalents).

-

The reaction is carried out in a Coflore ACR (90 mL reaction volume).

-

Optimization is achieved by varying temperature, concentration, residence time, and frequency.

-

The resulting slurry is filtered, and the solid is dissolved in methanol for GC/MS analysis.

Synthesis Pathway Diagram

Caption: Continuous flow synthesis of a this compound derivative.

Synthesis from β-Alkoxypropionitrile

This pathway involves the formation of a 5-alkoxymethylpyrimidine intermediate, which is then aminated to produce the final product. This method is referenced in several patents as a route to key intermediates for Vitamin B1 synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material for Amination | 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) | [1] |

| Reagent | Ammonia (NH₃) | [1] |

| Catalyst | Al₂O₃ | [1] |

| Solvent | Toluene | [1] |

| Temperature | 230 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Pressure | Autogenous | [1] |

Experimental Protocol

Synthesis of 2-methyl-4-amino-5-alkoxymethylpyrimidine (Prior Art Description) [1]

-

Step 1: Formylation. β-Alkoxypropionitrile is converted to the alkali metal enolate of α-formyl-β-alkoxypropionitrile. This is achieved by condensation with a C₁-C₆ alkyl formate in the presence of an alkali metal alkoxide, or by a pressure reaction with carbon monoxide in a lower alkanol with an alkali metal alkoxide.

-

Step 2: Alkylation. The resulting α-formyl-β-alkoxypropionitrile is alkylated with an agent such as dimethyl sulfate to form the corresponding enol ether.

-

Step 3: Cyclization. The enol ether is then condensed with acetamidine to yield the 2-methyl-4-amino-5-alkoxymethylpyrimidine.

Step 4: Amination to 2-methyl-4-amino-5-aminomethylpyrimidine [1]

-

1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) and 5 g of Al₂O₃ are placed in a 300 ml autoclave with 50 ml of toluene.

-

The autoclave is sealed, and 30 g (1.76 mol) of ammonia is added.

-

The mixture is heated to 230 °C for 4 hours with stirring, under autogenous pressure.

-

After cooling, the reaction mixture is filtered, and the filtrate is taken up in ethanol for analysis by gas chromatography.

Synthesis Pathway Diagram

Caption: Synthesis pathway starting from β-Alkoxypropionitrile.

Synthesis from 3-Formylaminopropionitrile

This pathway describes a convenient method for preparing the key vitamin B1 intermediate, 2-methyl-4-amino-5-aminomethylpyrimidine, which shares the core 2-methyl-4-aminopyrimidine structure.

Reagents and Their Roles

| Reagent | Role |

| 3-Formylaminopropionitrile | Starting Material |

| Acetamidine | Forms the pyrimidine ring |

| Lewis Acid (e.g., Zinc Chloride) | Catalyst for condensation |

| Triethyl Orthoformate | Introduces a formyl group |

| Inorganic Base (e.g., NaOH) | For final hydrolysis step |

| Organic Solvent (e.g., Toluene) | Reaction medium |

Experimental Protocol Outline

-

Step 1: Preparation of Acetamidine Solution. Acetamidine hydrochloride is reacted with sodium methoxide in methanol to produce a methanol solution of acetamidine.[2]

-

Step 2: Condensation. 3-Formylaminopropionitrile is dissolved in an organic solvent, and a catalytic amount of a Lewis acid is added. The acetamidine solution is then added, and the reaction proceeds until the starting material is consumed.[2]

-

Step 3: Formylation and Cyclization. Triethyl orthoformate is added to the reaction mixture, which is then heated. This step introduces a formyl group and facilitates the ring closure to form 2-methyl-4-formylamino-5-formylaminomethylpyrimidine.[2]

-

Step 4: Hydrolysis. An aqueous solution of an inorganic base is added directly to the reaction mixture and heated to hydrolyze the formyl groups, yielding the final product, 2-methyl-4-amino-5-aminomethylpyrimidine.[2]

Logical Workflow Diagram

Caption: Logical workflow for the synthesis from 3-Formylaminopropionitrile.

References

The Expanding Therapeutic Landscape of 2-Methylpyrimidin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, those based on 2-Methylpyrimidin-4-amine have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the intricate signaling pathways through which these compounds exert their effects.

Quantitative Biological Activity

The therapeutic potential of this compound derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from several key studies, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives

The cytotoxicity of various 2-aminopyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-tethered chalcone (B-4) | A549 (Lung) | 20.49 ± 2.7 | [1] |

| Pyrimidine-5-carbonitrile 10b | A549 (Lung) | 5.85 | [1] |

| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | 4.55 | [1] |

| Pyrimidine-bridged combretastatin 4 | A549 (Lung) | 3.38 | [1] |

| Pyrimidine-bridged combretastatin 5 | A549 (Lung) | 3.71 | [1] |

| Pyrimidine N-glycoside 51 | MCF-7 (Breast) | 16.2 | [1] |

| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast) | 3.56 | [1] |

| Thiazolyl–pyrimidine derivative 10b | MCF-7 (Breast) | 2.39 ± 0.75 | [1] |

| Furo[2,3-d]pyrimidinone analogue 4 | HCT-116 (Colon) | 6.1 ± 0.8 | [2] |

| Furo[2,3-d]pyrimidinone analogue 12 | HCT-116 (Colon) | 5.4 ± 2.3 | [2] |

| Furo[2,3-d]pyrimidinone analogue 15 | HCT-116 (Colon) | 5.2 ± 2.0 | [2] |

| Furo[2,3-d]pyrimidinone analogue 18 | HCT-116 (Colon) | 4.2 ± 2.4 | [2] |

| Furo[2,3-d]pyrimidinone analogue 4 | PC3 (Prostate) | 10.2 ± 2.5 | [2] |

| Furo[2,3-d]pyrimidinone analogue 11 | PC3 (Prostate) | 9.2 ± 1.8 | [2] |

| Furo[2,3-d]pyrimidinone analogue 15 | PC3 (Prostate) | 8.8 ± 2.0 | [2] |

| 2,4-pyrimidinediamine derivative 12a | H2228 (Lung) | 0.011 | [3] |

| ALK/HDAC dual inhibitor 10f | ALK-positive NSCLC | ALK IC50 = 2.1 nM | [4] |

| ALK/HDAC dual inhibitor 10f | ALK-positive NSCLC | HDAC1 IC50 = 7.9 nM | [4] |

Table 2: Antimicrobial Activity of 2-Aminopyrimidine Derivatives

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminopyrimidine derivatives have demonstrated promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-3-cyanopyridine derivative 2c | S. aureus | 0.039 ± 0.000 | [5] |

| 2-amino-3-cyanopyridine derivative 2c | B. subtilis | 0.039 ± 0.000 | [5] |

| Pyrimidine derivative 3a | S. aureus | - | [6] |

| Pyrimidine derivative 3b | S. aureus | - | [6] |

| Pyrimidine derivative 4a | E. coli | - | [6] |

| Pyrimidine derivative 4b | C. albicans | - | [6] |

| Pyrimidine derivative 9c | B. subtilis | - | [6] |

| Pyrimidine derivative 10b | A. flavus | - | [6] |

Note: Specific MIC values for compounds from reference[6] were not provided in the abstract, but they were reported to have "strong antimicrobial effects."

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation is a key contributor to a multitude of diseases. Certain pyrimidine derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrimidine derivative 3b | COX-1 | 19.45 ± 0.07 | [7] |

| Pyrimidine derivative 4b | COX-1 | 26.04 ± 0.36 | [7] |

| Pyrimidine derivative 4d | COX-1 | 28.39 ± 0.03 | [7] |

| Pyrimidine derivative 3a | COX-2 | 42.1 ± 0.30 | [7] |

| Pyrimidine derivative 3b | COX-2 | 31.4 ± 0.12 | [7] |

| Pyrimidine derivative 4b | COX-2 | 34.4 ± 0.10 | [7] |

| Pyrimidine derivative 4d | COX-2 | 23.8 ± 0.20 | [7] |

| Pyrimidine derivative 5 | COX-2 | 0.04 ± 0.09 | [7] |

| Pyrimidine derivative 6 | COX-2 | 0.04 ± 0.00 | [7] |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[1][8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates (U- or V-bottom)

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Sterile saline or PBS

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plate. Typically, 50 µL of sterile broth is added to all wells except the first column. Then, 100 µL of the highest concentration of the compound is added to the first well, and serial dilutions are performed across the plate by transferring 50 µL from one well to the next.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This results in a further 1:2 dilution of the compound concentrations.

-

Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a microplate reader. The MIC is the well with the lowest drug concentration that shows a significant reduction in OD compared to the positive control.

In Vitro Kinase Inhibition Assay (Aurora Kinase A Example)

Many 2-aminopyrimidine derivatives function as kinase inhibitors. The following is a representative protocol for an in vitro kinase assay using a luminescence-based method (ADP-Glo™) to measure the activity of Aurora Kinase A.

Materials:

-

Recombinant human Aurora Kinase A

-

Kinase substrate (e.g., Kemptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

Test inhibitors (this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Create a serial dilution of the test inhibitor in 100% DMSO. A typical format is a 10-point, 3-fold serial dilution.

-

Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (for positive control) to the wells of a 384-well plate. Include "blank" wells with buffer only.

-

Kinase/Substrate Addition: Prepare a master mix containing the kinase assay buffer, Aurora Kinase A, and the Kemptide substrate. Add 12.5 µL of this master mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

-

Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[1]

-

Reaction Termination and Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 45 minutes at room temperature. Convert the generated ADP to ATP and develop the luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate for another 45 minutes at room temperature.[1]

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive (DMSO) and negative (blank) controls. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 2-Methylpyrimidin-4-amine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 26, 2025

Abstract

This technical guide addresses the current understanding of the biological mechanism of action of 2-Methylpyrimidin-4-amine. A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific studies detailing the direct biological targets and signaling pathways of this compound. However, by examining the activities of structurally related 2,4-diaminopyrimidine and 2-methyl-4-aminopyrimidine derivatives, a strong hypothetical mechanism centered on kinase inhibition emerges. This document summarizes the available chemical information for this compound, presents the evidence from analogous compounds, proposes potential kinase-related signaling pathways for investigation, and provides detailed experimental protocols to elucidate its mechanism of action.

Introduction: The Knowledge Gap

This compound is a small molecule with the chemical formula C₅H₇N₃. While its synthesis and basic chemical properties are documented, there is a significant lack of published research on its specific biological effects and mechanism of action in biological systems. Patent literature primarily describes its use as a chemical intermediate in the synthesis of more complex molecules, such as 2-Methyl-4-amino-5-aminomethylpyrimidine, without detailing the bioactivity of the parent compound itself[1]. This guide aims to bridge this knowledge gap by providing a rational, evidence-based framework for investigating its potential biological functions.

Analysis of Structurally Related Compounds: A Pointer Towards Kinase Inhibition

The 2,4-diaminopyrimidine scaffold, to which this compound belongs, is a well-established pharmacophore in medicinal chemistry, frequently associated with the inhibition of protein kinases. Numerous studies have demonstrated that derivatives of this core structure can selectively target and inhibit various kinases, which are critical regulators of cellular signaling pathways implicated in diseases such as cancer.

Derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of several kinases, including:

-

c-Met Kinase: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion.[2]

-

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation.[3]

-

Sky Kinase (TYRO3): A member of the TAM family of receptor tyrosine kinases, implicated in cell adhesion, migration, and apoptosis.[4]

-

Dual BRD4/PLK1 Inhibitors: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are both important targets in oncology.[5][6]

Additionally, some 2,4-disubstituted pyrimidines have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), suggesting that the aminopyrimidine scaffold can also interact with enzymes other than kinases[7][8].

Based on this extensive body of evidence for structurally similar compounds, it is highly probable that the primary mechanism of action of this compound involves the modulation of one or more protein kinases.

Quantitative Data from Structurally Analogous Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory activities of various 2,4-diaminopyrimidine derivatives against their respective kinase targets. It is important to note that these values are for related compounds and not for this compound itself.

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| 2,4-diaminopyrimidine derivatives | c-Met | Varies | [2] |

| Pyrimidin-2-amine derivatives | PLK4 | 0.0067 | [3] |

| 2,4-diaminopyrimidine-5-carboxamides | Sky | Varies | [4] |

| Aminopyrimidine-2,4-diones | BRD4 | 0.029 | [5][6] |

| Aminopyrimidine-2,4-diones | PLK1 | 0.094 | [5][6] |

Proposed Signaling Pathways for Investigation

Given the likely interaction with protein kinases, the following signaling pathways are proposed as primary areas of investigation for elucidating the mechanism of action of this compound.

Figure 1: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Figure 2: Proposed mechanism of action via inhibition of cell cycle kinase PLK4.

Detailed Experimental Protocols for Mechanism of Action Studies

The following are detailed methodologies for key experiments to test the hypothesis that this compound acts as a kinase inhibitor.

Kinase Inhibition Assay (Generic Protocol)

This protocol is designed to screen this compound against a panel of kinases to identify potential targets.

Objective: To determine the in vitro inhibitory activity of this compound against a selected panel of protein kinases.

Materials:

-

Recombinant human kinases (e.g., c-Met, PLK4, SKY, etc.)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 384-well plate, add the diluted compound or DMSO (vehicle control).

-

Add the kinase and its specific peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 3: Workflow for a generic in vitro kinase inhibition assay.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the identified target kinase(s).

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, XTT)

-

96-well clear-bottom white plates

-

Luminometer or spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Record the luminescence or absorbance.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Western Blotting for Phospho-protein Analysis

Objective: To determine if this compound inhibits the phosphorylation of downstream targets of a specific kinase in a cellular context.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with this compound at various concentrations for a specific duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

While there is currently no direct evidence detailing the mechanism of action of this compound, the extensive research on the 2,4-diaminopyrimidine scaffold strongly suggests that its biological activity is likely mediated through the inhibition of one or more protein kinases. This guide provides a foundational framework for initiating research into this compound. The proposed experimental protocols will enable the systematic identification of its molecular targets and the elucidation of the signaling pathways it modulates. Future research should focus on a broad kinase screen followed by in-depth cellular and in vivo studies to validate the identified targets and to explore the therapeutic potential of this compound.

References

- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 2. 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral Data Analysis of 2-Methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methylpyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including several approved drugs. A thorough understanding of the physicochemical properties of substituted pyrimidines is crucial for the design and development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such organic molecules. This guide aims to provide a comprehensive resource on the spectral analysis of this compound.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₅H₇N₃ Molecular Weight: 109.13 g/mol Chemical Structure:

Spectral Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is a common ionization method.

Data Presentation: Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions. The table below summarizes the major peaks observed in the GC-MS analysis.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 109 | 99.99 | [M]⁺ (Molecular Ion) |

| 69 | 18.40 | [M - CH₃CN]⁺ |

| 42 | 37.74 | [C₂H₄N]⁺ |

| 41 | 62.88 | [C₃H₅]⁺ |

| 40 | 19.20 | [C₃H₄]⁺ |

Interpretation:

The mass spectrum shows a strong molecular ion peak at m/z 109, which corresponds to the molecular weight of this compound. The fragmentation pattern provides valuable structural information. The loss of a neutral acetonitrile (CH₃CN) molecule from the molecular ion to give a fragment at m/z 69 is a characteristic fragmentation pathway for methyl-substituted pyrimidines. The other significant peaks at m/z 42, 41, and 40 correspond to smaller fragments resulting from the further breakdown of the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound with detailed assignments are not publicly available, the expected chemical shifts and multiplicities can be predicted based on its structure.

Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| CH₃ | ~2.4 | Singlet (s) | 3H |

| H5 | ~6.5 | Doublet (d) | 1H |

| H6 | ~8.0 | Doublet (d) | 1H |

| NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | 2H |

Interpretation:

-

The methyl protons (CH₃) are expected to appear as a singlet in the upfield region.

-

The aromatic protons H5 and H6 will be doublets due to coupling with each other. The H6 proton is expected to be further downfield due to its proximity to the ring nitrogen.

-

The amine protons (NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. This peak will disappear upon D₂O exchange.

Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ | ~25 |

| C5 | ~110 |

| C4 | ~160 |

| C6 | ~158 |

| C2 | ~165 |

Interpretation:

-

The methyl carbon (CH₃) will be the most upfield signal.

-

The aromatic carbons will appear in the downfield region. The carbons directly attached to nitrogen atoms (C2, C4, and C6) are expected to be the most deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group, the aromatic ring, and the methyl group.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretch | Primary Amine (NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Methyl (CH₃) |

| 1650 - 1580 | N-H bend | Primary Amine (NH₂) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring |

| 1450 - 1350 | C-H bend | Methyl (CH₃) |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

Interpretation:

The presence of a primary amine will be indicated by two N-H stretching bands in the region of 3400-3100 cm⁻¹ and an N-H bending vibration around 1620 cm⁻¹. The aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, including the characteristic ring stretching vibrations.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Use a standard NMR spectrometer (e.g., Bruker, JEOL) with a frequency of at least 300 MHz for ¹H NMR.

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of the proton signals.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Analysis:

-

For a solid sample, a direct insertion probe or a gas chromatograph (GC) inlet can be used.

-

If using a GC inlet, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

The spectral analysis of this compound provides key insights into its molecular structure. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. While detailed experimental NMR and IR spectra are not widely available, this guide has outlined the expected spectral features based on the compound's structure. The provided experimental protocols serve as a practical guide for researchers to obtain and interpret the necessary spectral data for this and similar compounds, aiding in the advancement of medicinal chemistry and drug discovery efforts.

References

Physical and chemical properties of 2-amino-4-methylpyrimidine

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-4-methylpyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application. 2-Amino-4-methylpyrimidine serves as a versatile precursor in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] This guide covers its structural characteristics, physical constants, spectral data, and chemical reactivity, presenting quantitative information in accessible tables and illustrating key processes with diagrams.

Physical Properties

2-Amino-4-methylpyrimidine is typically an off-white to light brown crystalline powder.[2] Its key physical properties are summarized in the table below, providing essential data for handling, storage, and experimental design. The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | [2][3][4] |

| Molecular Weight | 109.13 g/mol | [2][3][4] |

| Melting Point | 158-160 °C (lit.) | [2][5] |

| 153.5-162.5 °C | [6] | |

| Boiling Point | 194.6 °C (rough estimate) | [2] |

| Density | 1 g/cm³ | [2] |

| Appearance | Off-white to light brown crystalline powder | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa | 4.11 (+1) at 20°C | [2] |

Chemical and Spectroscopic Properties

The chemical identity and structure of 2-amino-4-methylpyrimidine have been well-characterized by various spectroscopic techniques. The following table summarizes key spectral data, which are crucial for its identification and quality control.

| Spectroscopic Data | Key Features | Source |

| ¹H NMR | Data available on SpectraBase | [3] |

| ¹³C NMR | Data available on SpectraBase | [3][7] |

| ¹⁵N NMR | Data available on SpectraBase | [3] |

| Mass Spectrometry (GC-MS) | Top peak at m/z 109 | [3] |

| FTIR Spectroscopy | Data available, typically performed using a KBr wafer | [3] |

| UV/Visible Spectroscopy | Data available from NIST | [8] |

Chemical Reactivity and Applications

2-Amino-4-methylpyrimidine is a versatile building block in organic synthesis, primarily due to the reactivity of its amino group and the pyrimidine ring.[1] It is known to participate in reactions as a nucleophile. The methyl groups in the 2-, 4-, or 6-positions of a pyrimidine ring are considered 'active', similar to those in 2,4-dinitrotoluene, making them susceptible to deprotonation and subsequent reactions.[9]

This compound is a precursor for developing biologically active molecules, with applications in designing antiviral and anticancer agents.[1] It is also involved in studies of anaerobic acetone activation by Desulfococcus biacutus.[2] Furthermore, 2-amino-4-methylpyrimidine can be formed from the reaction of acetoacetaldehyde and guanidine.[2]

Experimental Protocols

Synthesis of 2-Amino-4-methylpyrimidine

A common method for the synthesis of 2-amino-4-methylpyrimidine involves the condensation reaction between guanidine and a β-dicarbonyl compound, in this case, acetoacetaldehyde or a precursor.

General Protocol:

-

A solution of guanidine is prepared, often by treating guanidine hydrochloride with a base such as sodium ethoxide in ethanol.

-

An equimolar amount of acetoacetaldehyde (or a suitable precursor like 4,4-dimethoxy-2-butanone, which hydrolyzes in situ) is added to the guanidine solution.

-

The reaction mixture is refluxed for several hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is then purified.

Purification

Purification of crude 2-amino-4-methylpyrimidine can be achieved through crystallization or sublimation.[2]

Crystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot solvent, such as water or ethanol.[2]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Sublimation Protocol:

-

Place the crude product in a sublimation apparatus.

-

Heat the apparatus under vacuum.

-

The purified compound will sublime and deposit on the cold finger of the apparatus.

-

Collect the purified crystals from the cold finger.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and other relevant NMR spectra using a standard NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for volatile compounds.

-

Ionize the sample using a suitable method, such as electron ionization (EI).

-

Analyze the resulting fragments to determine the mass-to-charge ratio and fragmentation pattern.

Visualizations

The following diagrams illustrate key conceptual frameworks related to 2-amino-4-methylpyrimidine.

Caption: General workflow for the synthesis and purification of 2-amino-4-methylpyrimidine.

Caption: Conceptual diagram of the reactivity of 2-amino-4-methylpyrimidine.

Safety Information

2-Amino-4-methylpyrimidine is associated with certain hazards and should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation (H315) and serious eye irritation (H319).[3] It may also cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-4-methylpyrimidine CAS#: 108-52-1 [m.chemicalbook.com]

- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-4-methylpyrimidine 97 108-52-1 [sigmaaldrich.com]

- 6. A16081.09 [thermofisher.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Amino-4-methylpyrimidine [webbook.nist.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Properties and Hazards of 2-Methyl-4-pyrimidinamine (CAS Number 74-69-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of 2-Methyl-4-pyrimidinamine have not been fully investigated. All necessary safety precautions should be taken when handling this chemical.

Introduction

2-Methyl-4-pyrimidinamine, identified by the CAS number 74-69-1, is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in nucleobases and their versatile biological activities. This guide provides a comprehensive overview of the known physicochemical properties and associated hazards of 2-Methyl-4-pyrimidinamine, based on currently available data.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Methyl-4-pyrimidinamine is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and environmental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 204-205 °C | [2] |

| Boiling Point | 222 °C | [2] |

| Density | 1.155 g/cm³ | [2] |

| Flash Point | 111 °C | [2] |

| pKa | 5.99 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |

Hazard Identification and Toxicological Profile

The primary hazards associated with 2-Methyl-4-pyrimidinamine are related to its irritant properties and potential for harm upon ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

It is important to note that multiple sources explicitly state that the toxicological properties of this compound have not been thoroughly investigated. Therefore, a comprehensive toxicological profile, including specific LD50 values, genotoxicity, and carcinogenicity data, is not currently available.

Logical Workflow for Hazard Assessment

Given the limited specific toxicological data for 2-Methyl-4-pyrimidinamine, a logical workflow for its hazard assessment would follow established principles of chemical safety evaluation. This involves a combination of data gathering, computational modeling, and standardized experimental testing.

Potential Mechanism of Irritation

While the specific signaling pathways for 2-Methyl-4-pyrimidinamine-induced irritation are not elucidated, a general mechanism for chemical irritants involves interaction with cellular membranes and proteins of the skin and eyes. This can lead to cell damage, release of inflammatory mediators, and activation of sensory neurons.

Experimental Protocols

Specific experimental protocols for the determination of the physicochemical and toxicological properties of 2-Methyl-4-pyrimidinamine are not detailed in the available literature. However, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, would be employed for regulatory purposes.

Determination of Physicochemical Properties

-

Melting Point (OECD 102): This test is typically performed using a capillary method, hot-stage apparatus, or differential scanning calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded.

-

Boiling Point (OECD 103): For a solid with a high melting point, the boiling point is often determined using ebulliometry, dynamic methods (measuring vapor pressure as a function of temperature), or DSC.

-

Density (OECD 109): The density of a solid can be determined using a gas comparison pycnometer or by measuring the volume displacement in a non-reactive liquid of known density.

-

pKa (OECD 112): The dissociation constant in water is typically determined by titration methods (potentiometric or spectrophotometric) or by conductometry.

Toxicological Testing

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the substance in a single dose to a group of fasted rodents. The animals are observed for a defined period for signs of toxicity and mortality to determine a classification for acute toxicity.

-

In Vitro Skin Irritation (OECD 439): This test uses reconstructed human epidermis models. The test chemical is applied topically to the tissue surface, and cell viability is measured after a defined exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold indicates an irritant potential.

-

In Vitro Eye Irritation (OECD 492): Reconstructed human cornea-like epithelial models are used to assess eye irritation potential. Similar to the skin irritation test, the chemical is applied to the epithelial surface, and cell viability is measured to predict its irritancy.

Synthesis of 2-Methyl-4-pyrimidinamine

A general procedure for the synthesis of 2-Methyl-4-pyrimidinamine involves the reaction of 3-methoxyacrylonitrile with trimethyl orthoacetate in the presence of an ammonia-methanol solution[2].

Reaction: In a stainless-steel pressure reactor, 3-methoxyacrylonitrile, trimethyl orthoacetate, and a 24 wt% ammonia-methanol solution are combined.

Conditions: The mixture is heated to 130°C and stirred for 8 hours.

Work-up: After cooling, hexane is added to the reaction mixture, which is then stirred and filtered to yield the product as a yellow crystal.

Conclusion

2-Methyl-4-pyrimidinamine (CAS 74-69-1) is a chemical with well-defined physicochemical properties but a largely uncharacterized toxicological profile. Its known hazards classify it as harmful if swallowed and a significant irritant to the skin and eyes. The lack of in-depth toxicological studies necessitates a cautious approach to its handling and use. Further research, following standardized guidelines, is required to fully elucidate its toxicological endpoints and mechanisms of action, which would be invaluable for a comprehensive risk assessment in the context of drug development and chemical safety.

References

An In-depth Technical Guide on the Solubility of 2-Methylpyrimidin-4-amine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylpyrimidin-4-amine (also known as 4-amino-2-methylpyrimidine), a crucial parameter for its handling, formulation, and application in research and development. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and furnishes detailed, generalized experimental protocols for determining solubility in a laboratory setting.

Solubility Profile of this compound

The solubility of this compound in various common laboratory solvents has been described qualitatively in several sources. This information is critical for selecting appropriate solvent systems for synthesis, purification, and biological assays. A summary of the available data is presented in the table below. It is important to note that "slightly soluble" indicates that the compound has low solubility, while the ability to be crystallized from a solvent implies at least moderate solubility at elevated temperatures, followed by lower solubility at cooler temperatures.

| Solvent | IUPAC Name | Type | Reported Solubility | Citation |

| Water | Water | Protic Polar | Can be crystallized from water, suggesting some solubility. | [1] |

| Ethanol | Ethanol | Protic Polar | Can be crystallized from ethanol. | [1] |

| Methanol | Methanol | Protic Polar | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Aprotic Polar | Slightly Soluble | [1] |

| Acetone | Propan-2-one | Aprotic Polar | No data available | |

| Acetonitrile | Acetonitrile | Aprotic Polar | No data available | |

| Dichloromethane (DCM) | Dichloromethane | Aprotic Nonpolar | No data available |

It is important to note that for the structurally similar compound, 2-amino-4-methylpyridine, it is reported to be freely soluble in water, DMF, and lower alcohols, and slightly soluble in aliphatic hydrocarbons and petroleum ether.[2][3] This may provide some indication of the potential solubility of this compound, but experimental verification is essential.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of a solid compound like this compound in various solvents. These methods are standard in organic chemistry laboratories.[4][5][6]

2.1. General Qualitative Solubility Test

This test provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile, DCM)

-

Small test tubes (13x100 mm)

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinder or micropipette

Procedure:

-

Place approximately 20-30 mg of this compound into a small, clean, and dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and shake it vigorously for at least 30 seconds. A vortex mixer can be used for more efficient mixing.

-

Visually inspect the solution after each mixing step. Observe if the solid dissolves completely, partially, or not at all.

-

Record the observations as "soluble," "partially soluble," or "insoluble" at a concentration of approximately 20-30 mg/mL.

2.2. Determination of Approximate Quantitative Solubility (Shake-Flask Method)

This method provides a more quantitative measure of solubility.

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid material at the bottom.

-

Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE or other compatible material) to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC with a standard curve).

-

Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General experimental workflow for determining compound solubility.

This guide provides a foundational understanding of the solubility of this compound based on available data and outlines standard procedures for its experimental determination. For any application, it is highly recommended to perform experimental verification of solubility under the specific conditions of use.

References

The Ascendancy of Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has made it a privileged structure in the design of therapeutic agents.[1][2] The journey of pyrimidine derivatives in medicine began with early explorations of natural products and has evolved into the rational design of highly selective and potent drugs for a multitude of diseases. This technical guide provides an in-depth exploration of the discovery, history, and application of pyrimidine derivatives in medicinal chemistry, with a focus on their role as anticancer agents.

The systematic study of pyrimidines commenced in 1884 when Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] The parent compound, pyrimidine, was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[2] Since these foundational discoveries, the versatility of the pyrimidine ring has been exploited to develop a vast array of drugs targeting numerous biological pathways.

I. Historical Milestones in Pyrimidine-Based Drug Discovery

The therapeutic potential of pyrimidine derivatives was recognized early in the 20th century with the development of barbiturates as central nervous system depressants. However, the modern era of pyrimidine-based drug discovery was arguably ushered in with the synthesis of 5-fluorouracil (5-FU) in the 1950s. This compound, designed as an antimetabolite to interfere with nucleic acid synthesis, became a foundational treatment for various cancers and remains in use today.[3] Another significant milestone was the development of the antibacterial agent sulfadiazine, which demonstrated the broad utility of the pyrimidine scaffold beyond oncology.[4] The subsequent decades saw an explosion in the discovery of pyrimidine derivatives with diverse pharmacological activities, including antiviral, anti-inflammatory, and cardiovascular effects. The advent of structure-based drug design and high-throughput screening has further accelerated the development of highly targeted pyrimidine-based therapies, particularly kinase inhibitors for cancer treatment.[5][6]

II. Pyrimidine Derivatives as Anticancer Agents: Quantitative Efficacy

The ability of pyrimidine derivatives to mimic endogenous nucleobases and interact with key enzymes in cellular signaling pathways has made them particularly effective as anticancer agents. A primary focus has been the development of inhibitors for protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), which are often dysregulated in cancer.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR

| Compound Class | Specific Derivative | Target | IC50 Value | Reference |

| Pyrrolo[2,3-d]pyrimidine | Compound 46 (halogenated) | EGFR | 3.76 nM | [6] |

| Pyrrolo[2,3-d]pyrimidine | Compound 47 | EGFR | 5.98 nM | [6] |

| Pyrrolo[2,3-d]pyrimidine | Compound 48 | EGFR | 3.63 nM | [6] |

| Pyrido[2,3-d]pyrimidine | Compound 20 | ErbB1 | 0.5 nM | [6] |

| Pyrrolo[3,2-d]pyrimidine | Compound 70 | EGFR | 5.7 nM | [6] |

| Thieno[2,3-d]pyrimidine | Compound 2 | EGFR (mutant) | 0.0022 µM | [7] |

| 7,8-Dihydropyrido-pyrimidine | Compound 15 | A549 cell line | 5.67 µM | [7] |

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Various Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value | Reference |

| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 µM | [8] |

| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 µM | [8] |

| Indazol-Pyrimidine | Compound 4a | A549 (Lung) | 3.304 µM | [8] |

| Indazol-Pyrimidine | Compound 4i | A549 (Lung) | 2.305 µM | [8] |

| Pyrimidine-Tethered Chalcone | B-4 | MCF-7 (Breast) | 6.70 ± 1.02 µM | [9] |

| Pyrimidine-Tethered Chalcone | B-4 | A549 (Lung) | 20.49 ± 2.7 µM | [9] |

| Pyrimidine-pyrazine-oxazoles | Compound 15 | MCF-7 (Breast) | 2.74 µM | [4] |

| Pyrimidine-pyrazine-oxazoles | Compound 15 | HepG2 (Liver) | 4.92 µM | [4] |

| Pyrimidine-pyrazine-oxazoles | Compound 15 | A549 (Lung) | 1.96 µM | [4] |

III. Key Signaling Pathways Targeted by Pyrimidine Derivatives

A. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[5] Dysregulation of the EGFR signaling pathway is a common driver of cancer.[5] Pyrimidine-based inhibitors have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking its downstream signaling cascade.[6]

B. JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating immune responses and cell growth. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine derivatives have been developed as potent and selective inhibitors of JAKs, thereby modulating the downstream effects of STATs.

IV. Experimental Protocols

A. Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a classic one-pot, three-component synthesis that provides a straightforward route to dihydropyrimidinones.[10][11]

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Catalyst (e.g., HCl, Yb(OTf)3, or dicalcium phosphate dihydrate)[10][12]

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in ethanol.

-

Add a catalytic amount of the chosen acid catalyst.

-

Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified dihydropyrimidinone.

B. Synthesis of 5-Fluorouracil (5-FU)

A common laboratory synthesis of 5-FU involves the direct fluorination of uracil.[13][14]

Materials:

-

Uracil

-

Fluorine gas (diluted with an inert gas like nitrogen)

-

Solvent (e.g., acetic acid or anhydrous hydrofluoric acid)[13][14]

-

Reaction vessel suitable for handling fluorine gas

Procedure:

-

Dissolve or suspend uracil in the chosen solvent within the reaction vessel.

-

Pass a stream of diluted fluorine gas through the reaction mixture at a controlled temperature (e.g., -10°C to 0°C).[13][14]

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the uracil is consumed.

-

Upon completion, purge the reaction mixture with an inert gas to remove any unreacted fluorine.

-

Isolate the crude 5-FU by removing the solvent.

-

Purify the product by recrystallization from water or another suitable solvent.

C. Synthesis of Sulfadiazine

Sulfadiazine can be synthesized from 2-aminopyrimidine and p-acetylaminobenzenesulfonyl chloride.[15][16]

Materials:

-

2-Aminopyrimidine

-

p-Acetylaminobenzenesulfonyl chloride

-

Pyridine (solvent and base)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Dissolve 2-aminopyrimidine in pyridine.

-

Slowly add p-acetylaminobenzenesulfonyl chloride to the solution while stirring.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into dilute hydrochloric acid to precipitate the acetylated intermediate.

-

Collect the precipitate by filtration and wash with water.

-

Hydrolyze the acetyl group by heating the intermediate with aqueous sodium hydroxide.

-

Neutralize the solution with acid to precipitate the sulfadiazine.

-

Collect the sulfadiazine by filtration, wash with water, and recrystallize from a suitable solvent.

D. In Vitro Screening of Pyrimidine Derivatives Against Cancer Cell Lines (MTT Assay)